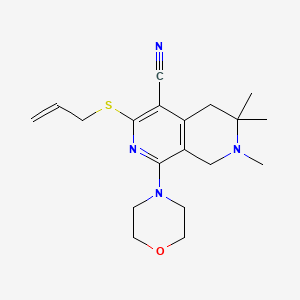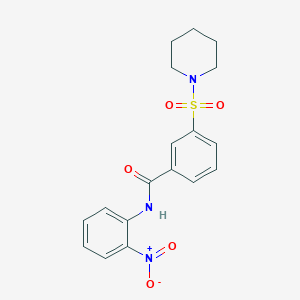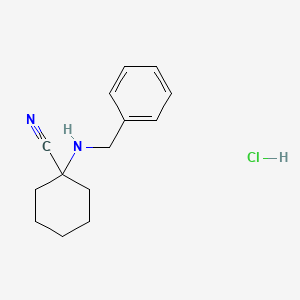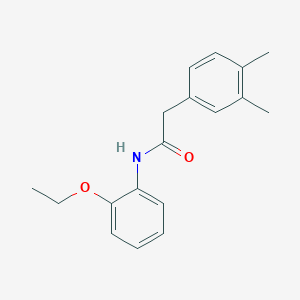![molecular formula C22H25ClN4O3 B4925462 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4925462.png)
1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, the compound increases the levels of acetylcholine, a neurotransmitter that is involved in memory and cognitive function.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been shown to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the pathogenesis of Alzheimer's disease. The compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments include its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, as well as its anti-inflammatory and antioxidant activities. However, the compound has limitations such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For the research of 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine include the development of new and more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis, and the determination of its safety and efficacy in clinical trials. Additionally, the compound's potential as a lead compound for the development of new drugs with improved pharmacological properties should be explored.
Conclusion
In conclusion, 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicine. Its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, as well as its anti-inflammatory and antioxidant activities, make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in clinical settings.
Synthesemethoden
The synthesis of 1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine involves the reaction of 4-nitro-3-(1-piperidinyl)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine in the presence of a catalyst such as palladium on carbon to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been extensively studied for its potential applications in pharmacology and medicine. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3/c23-18-6-4-17(5-7-18)22(28)26-14-12-24(13-15-26)19-8-9-20(27(29)30)21(16-19)25-10-2-1-3-11-25/h4-9,16H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONURLJKBBIBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl){4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4925384.png)

![methyl 1,7-dimethyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4925400.png)

![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925418.png)
![dimethyl [5-(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4925422.png)


![17-(4-acetylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4925434.png)
![N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4925439.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4925449.png)
![5-[2-(3-bromobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4925455.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4925466.png)
